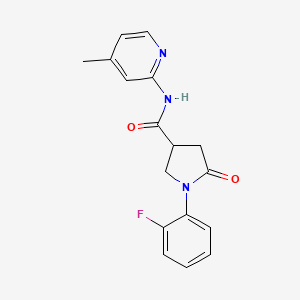
1-(2-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
Description
The compound "1-(2-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide" represents a significant interest within the field of medicinal chemistry and pharmaceutical research due to its structural complexity and potential biological activities. The presence of fluorine atoms often enhances the biological activities of compounds due to their high electronegativity and the ability to improve the stability of carbanions, as well as to increase hydrophobic interactions, which are critical for the binding of drugs to their targets (Bakhotmah & Al-Otaibi, 2020).
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves strategic incorporation of fluorine atoms or fluorinated groups to improve the compound's pharmacological profile. Techniques such as monofluoromethylation of N-heterocyclic compounds have been explored to introduce the CH2F moiety, enhancing the molecules' properties for medical chemistry applications (Moskalik, 2023). Additionally, the synthesis of fluorinated pyridines represents a related field of interest, highlighting methods to incorporate fluorine atoms into pyridine rings for creating biologically active compounds (Shestopalov et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and interaction with biological targets. The stereochemistry, including the configuration of stereocenters, directly influences the biological properties of enantiomerically pure compounds. For instance, the pharmacological advantages of certain stereoisomers over others have been demonstrated, justifying the necessity for drug substance purification from less active stereoisomers (Veinberg et al., 2015).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique chemical reactions due to the presence of fluorine, which affects their reactivity and interaction with other molecules. The synthesis and utility of dihydropyridines, for example, highlight the significance of such scaffolds in pharmaceutical research, offering a basis for understanding the reactivity of similar fluorinated compounds (Sharma & Singh, 2017).
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-11-6-7-19-15(8-11)20-17(23)12-9-16(22)21(10-12)14-5-3-2-4-13(14)18/h2-8,12H,9-10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJGRMUULCXBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



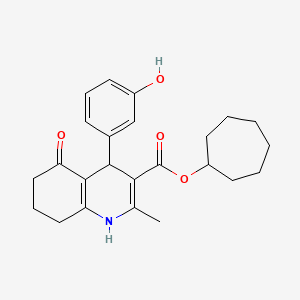
![4-{[4-(4-biphenylylcarbonyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B4013030.png)
![N-(4-acetylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4013035.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B4013036.png)
![N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4013041.png)
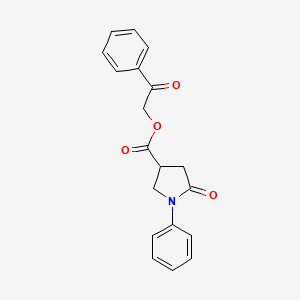
![N-[4-(1-adamantyl)-2-nitrophenyl]acetamide](/img/structure/B4013060.png)
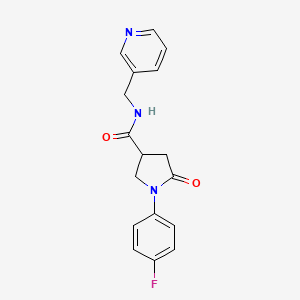
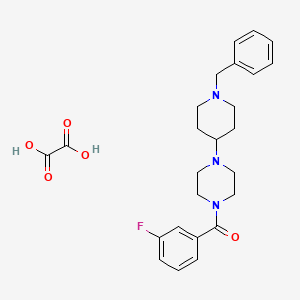
![1-(4-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4013081.png)

![N-(4-acetylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4013089.png)

